3H-Indole, 3-(1,1-dimethyl-2-propynyl)-2,3-dimethyl-
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Overview
Description
3H-Indole, 3-(1,1-dimethyl-2-propynyl)-2,3-dimethyl- is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a 3H-indole core substituted with a 1,1-dimethyl-2-propynyl group and two methyl groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indole, 3-(1,1-dimethyl-2-propynyl)-2,3-dimethyl- typically involves multi-step organic reactions. One common method involves the alkylation of a pre-formed indole core with a suitable alkylating agent. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the indole nitrogen, followed by the addition of the alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3H-Indole, 3-(1,1-dimethyl-2-propynyl)-2,3-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3H-Indole, 3-(1,1-dimethyl-2-propynyl)-2,3-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-Indole, 3-(1,1-dimethyl-2-propynyl)-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3H-Indole, 2,3-dimethyl-: Lacks the 1,1-dimethyl-2-propynyl group.
3H-Indole, 3-(1,1-dimethyl-2-propynyl)-: Lacks the additional methyl group at the 2 position.
Uniqueness
3H-Indole, 3-(1,1-dimethyl-2-propynyl)-2,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61736-58-1 |
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Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2,3-dimethyl-3-(2-methylbut-3-yn-2-yl)indole |
InChI |
InChI=1S/C15H17N/c1-6-14(3,4)15(5)11(2)16-13-10-8-7-9-12(13)15/h1,7-10H,2-5H3 |
InChI Key |
WLGTXBBXQZVNQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1(C)C(C)(C)C#C |
Origin of Product |
United States |
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